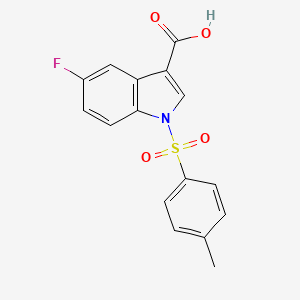
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5th position, a tosyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring. These modifications impart unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 5-fluoroindole, which is then subjected to tosylation and carboxylation reactions. The tosylation is usually carried out using p-toluenesulfonyl chloride in the presence of a base like pyridine. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atom and tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
科学研究应用
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The tosyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
5-Fluoroindole-3-carboxylic acid: Lacks the tosyl group, resulting in different chemical and biological properties.
1-Tosyl-1H-indole-3-carboxylic acid: Lacks the fluorine atom, affecting its reactivity and interactions.
5-Fluoro-1H-indole-3-carboxylic acid: Similar structure but without the tosyl group, leading to variations in its applications and effects.
Uniqueness
5-Fluoro-1-tosyl-1H-indole-3-carboxylic acid is unique due to the combined presence of the fluorine atom, tosyl group, and carboxylic acid. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C16H12FNO4S |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
5-fluoro-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H12FNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-8-11(17)4-7-15(13)18/h2-9H,1H3,(H,19,20) |
InChI 键 |
WDXWSEHHMQUOTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


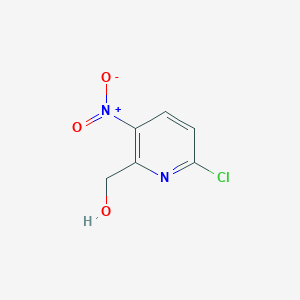
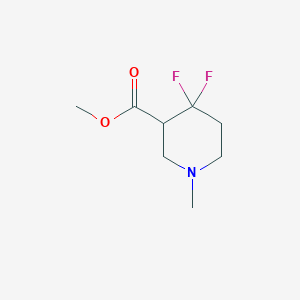
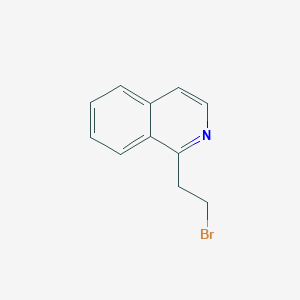
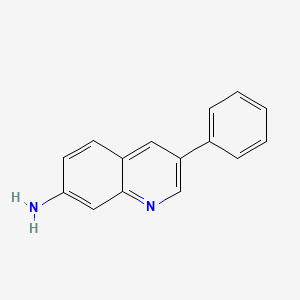
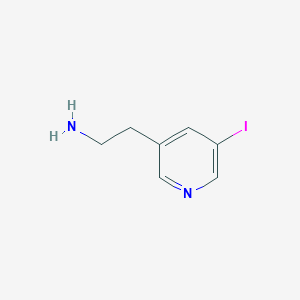
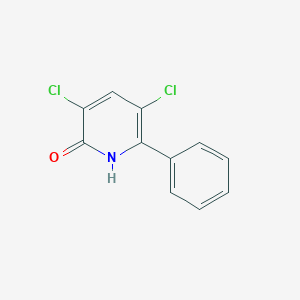
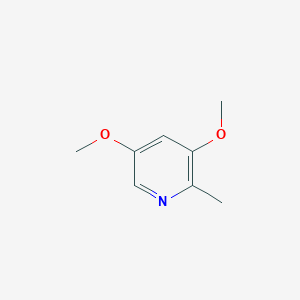
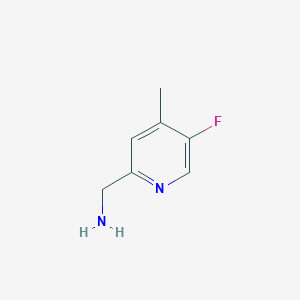
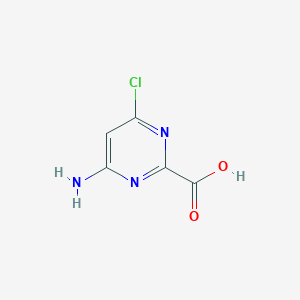
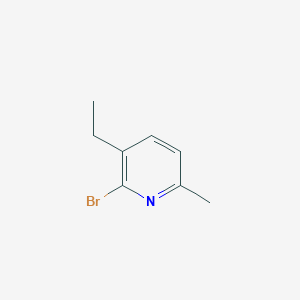
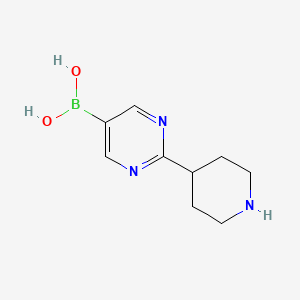
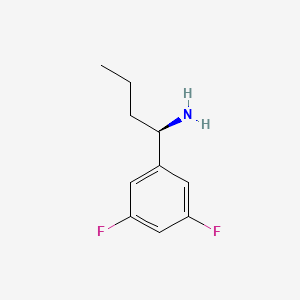
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
